molecular formula C14H10Cl2O2 B12942837 4-Benzyloxy-2-chlorobenzoyl chloride

4-Benzyloxy-2-chlorobenzoyl chloride

Cat. No.: B12942837
M. Wt: 281.1 g/mol
InChI Key: KTESALPZGQTVTJ-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-chlorobenzoyl chloride (systematic name: 4-(benzyloxy)-2-chlorobenzoyl chloride) is a benzoyl chloride derivative featuring a benzyloxy group (–O–CH₂C₆H₅) at the para position and a chlorine atom at the ortho position of the aromatic ring. The benzoyl chloride functional group (–COCl) renders it highly reactive in nucleophilic acyl substitution reactions, making it a valuable intermediate in organic synthesis, particularly for constructing amides, esters, and other acylated products. Its substituents influence both its electronic properties (e.g., electron-donating benzyloxy vs. electron-withdrawing chlorine) and steric profile, which can modulate reactivity and selectivity in synthetic applications.

Below, we compare its properties and reactivity with key analogues.

Properties

IUPAC Name

2-chloro-4-phenylmethoxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTESALPZGQTVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-Chlorobenzoyl Chloride typically involves the chlorination of 4-(Benzyloxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of hydrogen chloride (HCl) as a byproduct.

Industrial Production Methods: In an industrial setting, the production of 4-(Benzyloxy)-2-Chlorobenzoyl Chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: 4-(Benzyloxy)-2-Chlorobenzoyl Chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base such as triethylamine.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives. Reduction reactions can convert the benzyloxy group to a benzyl group.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Triethylamine, pyridine, or other bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3).

Major Products:

    Substitution Products: Amides, esters, and thioesters.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Benzyl derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-(Benzyloxy)-2-Chlorobenzoyl Chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-Chlorobenzoyl Chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The presence of the benzyloxy group enhances the compound’s reactivity by stabilizing the transition state during the reaction. The chlorine atom serves as a leaving group, facilitating the nucleophilic attack on the carbonyl carbon.

Comparison with Similar Compounds

4-Methoxybenzoyl Chloride

  • Molecular Formula : C₈H₇ClO₂ .
  • Molecular Weight : 170.59 g/mol .
  • Key Properties :
    • The methoxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution.
    • Less sterically hindered compared to benzyloxy derivatives.
    • Reactivity: The absence of an electron-withdrawing group (e.g., chlorine) at the ortho position results in slower hydrolysis compared to 4-benzyloxy-2-chlorobenzoyl chloride.
Property 4-Methoxybenzoyl Chloride 4-Benzyloxy-2-chlorobenzoyl Chloride (Inferred)
Substituents –OCH₃ (para) –O–CH₂C₆H₅ (para), –Cl (ortho)
Molecular Weight 170.59 g/mol ~279.1 g/mol (estimated)
Reactivity Moderate Higher (due to –Cl’s electron-withdrawing effect)
Applications Synthesis of methoxy-substituted amides/esters Likely used in specialized acylations requiring steric and electronic tuning

4-(Chloromethyl)benzoyl Chloride

  • Structure : Chloromethyl (–CH₂Cl) at the para position .
  • Molecular Formula : C₈H₆Cl₂O.
  • Key Properties :
    • The chloromethyl group enables nucleophilic substitution (e.g., SN2 reactions), unlike the benzyloxy group.
    • The absence of an ortho substituent reduces steric hindrance near the carbonyl.
    • Applications: Intermediate in polymer chemistry or for introducing chloromethyl motifs.
Property 4-(Chloromethyl)benzoyl Chloride 4-Benzyloxy-2-chlorobenzoyl Chloride
Reactive Sites –COCl and –CH₂Cl –COCl only
Electronic Effects –CH₂Cl is weakly electron-withdrawing –Cl (ortho) strongly electron-withdrawing
Stability Less stable (due to labile –CH₂Cl) More stable (benzyloxy is less reactive)

5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl Chloride

  • Structure : Bromobenzyloxy (–O–CH₂C₆H₄Br) at position 2 and bromine at position 5 .
  • Molecular Formula : C₁₄H₉Br₂ClO₂ .
  • Molecular Weight : 409.5 g/mol .
  • Key Properties :
    • Bromine substituents enhance electron-withdrawing effects, increasing acyl chloride reactivity.
    • Higher molecular weight and lipophilicity compared to the chloro analogue.
    • Applications: Likely used in halogen-rich intermediates for pharmaceuticals or agrochemicals.
Property 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl Chloride 4-Benzyloxy-2-chlorobenzoyl Chloride
Halogen Effects –Br (stronger electron-withdrawing) –Cl (moderate electron-withdrawing)
Solubility Lower (due to higher halogen content) Higher (smaller halogens)
Synthetic Utility Specialized brominated intermediates Versatile acylations

4-Benzoylbenzoyl Chloride

  • Structure : Benzoyl (–COC₆H₅) at the para position .
  • Molecular Formula : C₁₄H₉ClO₂ .
  • Molecular Weight : 244.67 g/mol .
  • Key Properties: Extended conjugation between two carbonyl groups enhances electrophilicity. Solubility: Slightly soluble in chloroform and methanol . Applications: Research chemical for synthesizing polyaromatic systems.
Property 4-Benzoylbenzoyl Chloride 4-Benzyloxy-2-chlorobenzoyl Chloride
Conjugation Effects Strong (dual carbonyl) Moderate (single carbonyl)
Reactivity Very high High (but less than dual carbonyl)
Steric Bulk Higher (benzoyl group) Moderate (benzyloxy and –Cl)

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